molecular formula C18H17NO3 B5785614 (E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid

Cat. No.: B5785614
M. Wt: 295.3 g/mol
InChI Key: VIPARHHCHRDJTO-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 3-phenylpropanoic acid with aniline derivatives under acidic conditions to form the amide intermediate. This intermediate is then subjected to a Wittig reaction to introduce the double bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products

    Oxidation: Quinones and other oxygenated aromatic compounds.

    Reduction: Saturated amides and aliphatic compounds.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpropanoic acid: A simpler analog with similar structural features but lacking the amide and double bond.

    Cinnamaldehyde: Contains a similar aromatic structure with an aldehyde group instead of the amide and double bond.

Uniqueness

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid is unique due to its combination of aromatic and aliphatic components, as well as the presence of both an amide group and a double bond. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(11-9-14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)10-12-18(21)22/h1-8,10,12-13H,9,11H2,(H,19,20)(H,21,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPARHHCHRDJTO-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.